1,2-dimethylpiperazine dihydrochloride CAS 1152110-23-0 properties
1,2-dimethylpiperazine dihydrochloride CAS 1152110-23-0 properties
An In-Depth Technical Guide to (R)-1,2-Dimethylpiperazine Dihydrochloride (CAS 1152110-23-0): Properties, Synthesis, and Applications in Drug Discovery
Abstract
(R)-1,2-Dimethylpiperazine Dihydrochloride is a chiral heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. As a derivative of piperazine, a scaffold frequently described as a "privileged structure" in medicinal chemistry, it offers a synthetically versatile platform for the development of novel therapeutic agents.[1][2] The piperazine ring's unique physicochemical properties, including its ability to modulate aqueous solubility and engage in critical molecular interactions with biological targets, make its derivatives invaluable in modern drug design.[1] This guide provides a comprehensive technical overview of (R)-1,2-Dimethylpiperazine Dihydrochloride, covering its core properties, general synthetic strategies, critical safety and handling protocols, and its application in synthetic workflows relevant to drug development professionals.
Chemical Identity and Physicochemical Properties
Nomenclature and Stereochemistry
The topic of this guide, CAS number 1152110-23-0, specifically refers to the (R)-enantiomer of 1,2-dimethylpiperazine in its dihydrochloride salt form. It is crucial for researchers to distinguish this from its (S)-enantiomer, (S)-1,2-dimethylpiperazine dihydrochloride (CAS 485841-50-7), and the racemic mixture.[3][4] The defined stereochemistry of the (R)-enantiomer is a critical attribute, as stereoisomers can exhibit vastly different pharmacological activities and interactions with chiral biological targets like enzymes and receptors.[5] The dihydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base, which is advantageous for both storage and use in many experimental protocols.[5]
Core Physicochemical Data
The fundamental properties of (R)-1,2-Dimethylpiperazine Dihydrochloride are summarized below. These data are essential for experimental design, including reaction setup, solvent selection, and purification.
| Property | Value | Source(s) |
| CAS Number | 1152110-23-0 | [6][7] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [6][7] |
| Molecular Weight | 187.11 g/mol | [6][7] |
| Appearance | Typically an off-white to white solid or crystalline powder. | [8][9] |
| Storage | Sealed in a dry, cool, and well-ventilated environment. | [4][7] |
| Purity | Typically ≥98% for research-grade material. | [4] |
| SMILES | C[C@H]1N(C)CCNC1.[H]Cl.[H]Cl | [7] |
Spectroscopic Profile
While specific, publicly available spectra for CAS 1152110-23-0 are limited, an experienced chemist can predict the expected spectroscopic characteristics based on its molecular structure and data from analogous piperazine derivatives.[10][11]
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the two distinct methyl groups and the methylene protons of the piperazine ring. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature. The presence of the N-H proton (as an ammonium chloride) would likely appear as a broad signal, the chemical shift of which can be highly dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum should display six distinct signals: two for the methyl carbons and four for the carbons within the piperazine ring, reflecting the molecule's asymmetry.
-
FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations (around 2850-3000 cm⁻¹), N-H stretching from the ammonium salt (broad absorption in the 2400-2800 cm⁻¹ range), and C-N stretching vibrations.
-
Mass Spectrometry (MS): In ESI+ mode, the primary ion observed would correspond to the free base [M+H]⁺ at an m/z of approximately 115.12.
The Piperazine Scaffold in Medicinal Chemistry
The "Privileged Scaffold" Concept
The piperazine ring is a cornerstone of modern medicinal chemistry, frequently incorporated into the architecture of a vast number of pharmaceuticals.[1] Its prevalence stems from its ability to:
-
Improve Pharmacokinetic Properties: The two nitrogen atoms can be protonated at physiological pH, enhancing aqueous solubility and aiding in formulation and bioavailability.
-
Provide a Versatile Synthetic Handle: The secondary amines of a parent piperazine ring are readily functionalized, allowing for the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[2]
-
Engage in Target Binding: The nitrogen atoms can act as hydrogen bond acceptors or donors, forming critical interactions with biological targets such as G-protein coupled receptors (GPCRs), enzymes, and ion channels.[12]
Caption: Role of piperazine derivatives as versatile building blocks.
Synthesis and Handling
General Synthetic Strategy
(R)-1,2-Dimethylpiperazine Dihydrochloride is typically prepared in a two-stage process. The first stage involves the synthesis of the 1,2-dimethylpiperazine free base (CAS 25057-77-6).[13] This is often achieved through multi-step reactions, for example, starting from a protected piperazine precursor and introducing the methyl groups via reductive amination or other alkylation methods.[13] The second stage is a straightforward acid-base reaction where the synthesized free base is treated with hydrochloric acid (typically 2 equivalents in a suitable solvent like methanol or diethyl ether) to precipitate the dihydrochloride salt.
Caption: General synthetic workflow for the target compound.
Laboratory Handling and Storage Protocols
Adherence to proper laboratory procedure is paramount when working with this or any chemical intermediate.
-
Engineering Controls: Handle the compound within a certified chemical fume hood to avoid inhalation of dust.[9] Ensure that safety showers and eyewash stations are readily accessible.[14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9][14]
-
Handling: Avoid formation of dust and aerosols.[3] Keep away from heat, sparks, and open flames.[8][14] Use non-sparking tools and take precautionary measures against static discharge.[8][15]
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[14][15] Store locked up and away from incompatible materials such as strong oxidizing agents.[9][15]
Safety and Hazard Management
The following GHS hazard classifications have been reported for the (R)-enantiomer.[6] Researchers must consult the most current Safety Data Sheet (SDS) before use.
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [6] |
| H315 | Causes skin irritation | [6] |
| H319 | Causes serious eye irritation | [6] |
| H332 | Harmful if inhaled | [6] |
| H335 | May cause respiratory irritation | [6] |
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[14][16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[14][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and immediately call a poison center or doctor.[14][16]
Application in Synthetic Workflows
Role as a Nucleophilic Building Block
In synthetic protocols, the dihydrochloride salt is typically converted back to the free base in situ by the addition of a suitable non-nucleophilic base (e.g., triethylamine, DIPEA, or potassium carbonate). This unmasks the nucleophilic secondary amine, making it available for reaction. The primary utility of this building block is in reactions that form new carbon-nitrogen bonds, such as N-alkylation and N-arylation, to construct more complex target molecules.[2]
Exemplary Protocol: N-Arylation via Buchwald-Hartwig Amination
This protocol is a representative example of how (R)-1,2-dimethylpiperazine would be used in a common cross-coupling reaction. It is for illustrative purposes and must be adapted and optimized for specific substrates.
Objective: To synthesize an N-aryl derivative of (R)-1,2-dimethylpiperazine.
Materials:
-
(R)-1,2-Dimethylpiperazine Dihydrochloride (1.0 eq)
-
Aryl Halide (e.g., 4-bromotoluene) (1.0-1.2 eq)
-
Palladium Catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos) (2-4 mol%)
-
Base (e.g., NaOt-Bu or K₂CO₃) (2.5-3.0 eq to neutralize HCl salt and drive reaction)
-
Anhydrous, Degassed Solvent (e.g., Toluene or Dioxane)
Step-by-Step Methodology:
-
Inert Atmosphere: To an oven-dried reaction flask equipped with a magnetic stir bar and condenser, add the palladium catalyst and phosphine ligand under an inert atmosphere (e.g., Argon or Nitrogen). Causality: Palladium catalysts and phosphine ligands are oxygen-sensitive; an inert atmosphere prevents their degradation.
-
Reagent Addition: Add the aryl halide, (R)-1,2-dimethylpiperazine dihydrochloride, and the base. Causality: The strong base is required to deprotonate the piperazine dihydrochloride to its reactive free-base form and to facilitate the catalytic cycle.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. Causality: The solvent must be anhydrous as water can interfere with the catalytic cycle and hydrolyze the base. Degassing removes oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product using column chromatography on silica gel to isolate the desired N-aryl-1,2-dimethylpiperazine.
Conclusion
(R)-1,2-Dimethylpiperazine Dihydrochloride stands as a valuable and highly functionalized chiral building block for the research and drug development community. Its defined stereochemistry, coupled with the proven utility of the piperazine scaffold, provides a reliable starting point for the synthesis of novel and complex molecules with potential therapeutic applications. A thorough understanding of its physicochemical properties, handling requirements, and reactivity is essential for its effective and safe utilization in the laboratory. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral intermediates in the synthetic chemist's toolbox is poised to increase.
References
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Chemlyte Solutions. (R)-1,2-Dimethyl-piperazine dihydrochloride. Retrieved from [Link]
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Al-Masoudi, et al. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Retrieved from [Link]
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Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. ResearchGate. Retrieved from [Link]
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Wit Pharma. (2S)-1,2-dimethylpiperazine dihydrochloride CAS NO.485841-50-7. Retrieved from [Link]
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PubChem. Piperazine Dihydrochloride. Retrieved from [Link]
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Global Substance Registration System. 1,2-DIMETHYLPIPERIDINE HYDROCHLORIDE. Retrieved from [Link]
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ResearchGate. (2024, February 16). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]
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Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities. J. Org. Chem. Retrieved from [Link]
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Wiley Online Library. (2026, January 19). Piperazine‐Based Bioactive Molecules: A Review of Their Synthesis, Structure–Activity Relationship, and Therapeutic Potential. Retrieved from [Link]
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MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
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ResearchGate. (2025, August 8). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
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MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
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